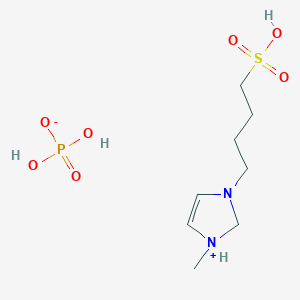
dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a chemical compound with the molecular formula C8H19N2O7PS. It is known for its unique structure, which includes both a phosphate group and a sulfonic acid group attached to an imidazolium ring. This compound is of interest in various fields of chemistry and industry due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting 1-methylimidazole with an appropriate alkylating agent.
Attachment of the Sulfonic Acid Group: The sulfonic acid group is introduced by reacting the imidazolium compound with a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the sulfonation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced imidazolium compounds.
Substitution: Formation of substituted imidazolium derivatives.
Aplicaciones Científicas De Investigación
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.
Modulate Receptor Function: By interacting with cell surface receptors, it can modulate signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-hexyl-3-methylimidazolium dihydrogen phosphate
- 1-butylsulfonic-3-methylimidazolium dihydrogen phosphate
Uniqueness
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is unique due to the presence of both a phosphate and a sulfonic acid group attached to the imidazolium ring. This dual functionality imparts distinct chemical and physical properties, making it more versatile compared to similar compounds.
Propiedades
Número CAS |
920537-20-8 |
|---|---|
Fórmula molecular |
C8H19N2O7PS |
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S.H3O4P/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);(H3,1,2,3,4) |
Clave InChI |
XHXCHGWUEXUZEX-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


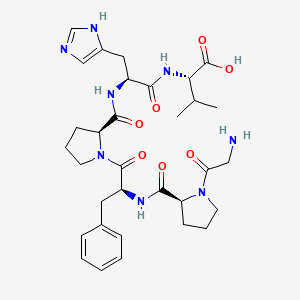
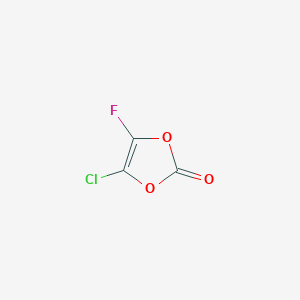
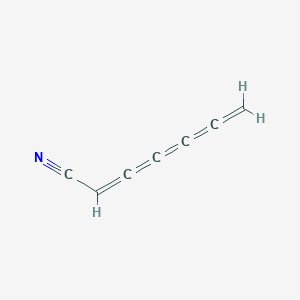
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
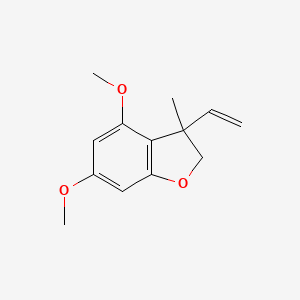

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
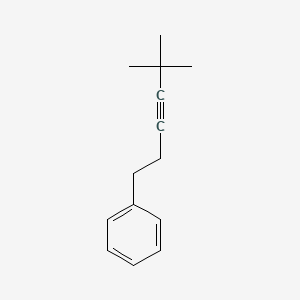
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
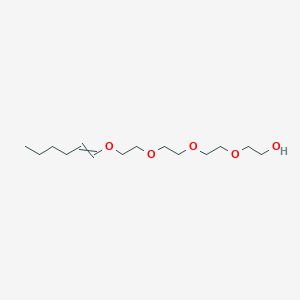
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)

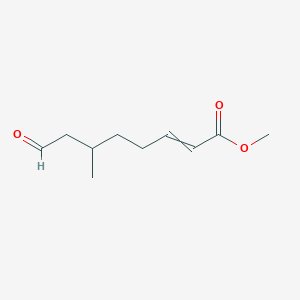
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)
